molecular formula C11H14N2O3 B14339714 Methyl (dimethylcarbamoyl)phenylcarbamate CAS No. 105548-70-7

Methyl (dimethylcarbamoyl)phenylcarbamate

Cat. No.: B14339714
CAS No.: 105548-70-7
M. Wt: 222.24 g/mol
InChI Key: VRCILFQBEOVHSY-UHFFFAOYSA-N
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Description

Methyl (dimethylcarbamoyl)phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of both methyl and dimethylcarbamoyl groups attached to a phenylcarbamate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (dimethylcarbamoyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with phenol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (dimethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, ureas, and substituted phenols .

Mechanism of Action

The mechanism of action of methyl (dimethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites and preventing substrate binding. This mechanism is particularly relevant in its use as an insecticide, where it targets acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (dimethylcarbamoyl)phenylcarbamate is unique due to the presence of both methyl and dimethylcarbamoyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its versatility in various chemical reactions make it a valuable compound in research and industry .

Properties

CAS No.

105548-70-7

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl N-(dimethylcarbamoyl)-N-phenylcarbamate

InChI

InChI=1S/C11H14N2O3/c1-12(2)10(14)13(11(15)16-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

VRCILFQBEOVHSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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